N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide” is a chemical compound with potential applications in various fields of research and industry. It contains a pyrrole and a pyrazine ring, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the use of a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . These nitrogen-containing heterocycles have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of “methyl(3-oxo-piperazine-2-ylidene) acetate” with N-aryl maleimides (in boiling methanol) and acetic acid (catalytic amount) occurred, and the addition of an excess acid caused 1,3-dipolar cycloaddition reaction of the N-arylmaleimides toward tautomeric form that formed a new heterocyclic core .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of a similar compound, “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide”, is 323.352.Scientific Research Applications
Amplification in Antibacterial Studies
One key application area of compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is in enhancing the effectiveness of antibiotics. For example, a study found that certain pyridinylpyrimidines with furan-2'-yl substituents, which share structural similarities with the compound , exhibited significant amplifying effects on the antibacterial agent phleomycin against Escherichia coli (Brown & Cowden, 1982).
Antifungal and Pesticidal Potentials
Another area of interest is the development of fungicides and pesticides. In one study, compounds including pyrazine-3-carboxamides and furan-3-carboxamides, which are structurally related to the compound of interest, demonstrated high activity against diseases in pot tests and Botrytis cinerea, a plant pathogen (Masatsugu et al., 2010).
Synthesis of Heterocyclic Compounds
These compounds are also used in the synthesis of various heterocyclic compounds. Studies have reported the synthesis of derivatives such as pyrazole-3-carboxamides and pyrazole-3-carboxylates from furan-2,3-diones, indicating the versatility of these compounds in creating diverse molecular structures (Yıldırım & Kandemirli, 2005).
Development of Herbicides
Compounds similar to this compound have been studied for their potential as herbicides. A study reported the synthesis of novel pyrazine-2,3-dicarbonitrile derivatives from furan-2,3-diones, indicating their potential use in agricultural applications (Üngören et al., 2013).
Investigation of Supramolecular Architecture
These compounds are also instrumental in studying the effect of aromaticity on crystal packing, as seen in a study where N-2-pyrazinyl-2-furancarboxamide, a related compound, was synthesized to examine the influence of increased aromaticity on crystal structure and stability (Rahmani et al., 2016).
Analgesic Activity Research
There's also interest in the analgesic properties of related compounds. A study synthesized new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates and tested their analgesic activity, indicating a potential use in pain management (Igidov et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKDJTGOZIGJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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